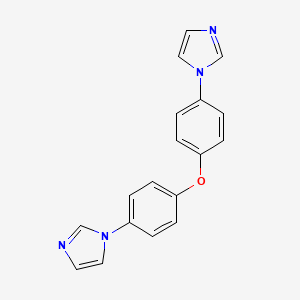

1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole)

Description

BenchChem offers high-quality 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-imidazol-1-ylphenoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c1-5-17(6-2-15(1)21-11-9-19-13-21)23-18-7-3-16(4-8-18)22-12-10-20-14-22/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEMXHIETGGHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)OC3=CC=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1,1 Oxybis 4,1 Phenylene Bis 1h Imidazole

Strategies for the Construction of the Oxybis(phenylene) Core

The formation of the oxybis(phenylene) diaryl ether linkage is a critical step in the synthesis of the target scaffold. The principal strategies for this carbon-oxygen bond formation are transition-metal-catalyzed cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent methods.

Ullmann Condensation: The classical Ullmann condensation involves the copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether. acs.org In the context of the target molecule, this could involve the coupling of a 4-halophenol with hydroquinone or the self-condensation of a 4-halophenol, followed by further functionalization. Traditional Ullmann reactions often require harsh conditions, such as high temperatures (150–200 °C) and stoichiometric amounts of copper. nih.govwikipedia.org However, modern modifications have led to milder reaction conditions through the use of specialized ligands and copper(I) sources like copper(I) oxide, which can accelerate the coupling process. organic-chemistry.org

Buchwald-Hartwig Etherification: A more contemporary and often preferred alternative is the palladium-catalyzed Buchwald-Hartwig etherification. This reaction couples aryl halides or triflates with alcohols or phenols and generally proceeds under much milder conditions than the classical Ullmann reaction. nih.govrsc.org The versatility of this method allows for a broader range of functional groups on the reacting partners. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by alcohol/phenol coordination, deprotonation, and reductive elimination to yield the diaryl ether. rsc.orgresearchgate.net The choice of phosphine ligand is crucial for the reaction's efficiency.

Comparison of Core Construction Strategies

| Method | Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Ullmann Condensation | Copper (e.g., CuI, Cu2O) | High temperature (150-200 °C), Base (e.g., K2CO3, Cs2CO3) | Low cost of catalyst, suitable for specific substrates. | Harsh reaction conditions, limited functional group tolerance, often requires stoichiometric copper. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Etherification | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) with phosphine ligands | Mild temperature (RT to 100 °C), Base (e.g., NaOtBu, K3PO4) | Mild conditions, high yields, broad substrate scope, excellent functional group tolerance. nih.govrsc.org | Higher cost of catalyst and ligands, sensitivity to air and moisture. |

Approaches for Regioselective Imidazole (B134444) Ring Formation

Once the oxybis(phenylene) core, typically in the form of 4,4'-oxydianiline, is obtained, the next phase involves the construction of the two imidazole rings. Several established methods for imidazole synthesis can be adapted for this purpose, ensuring regioselective N-arylation.

Debus-Radziszewski Imidazole Synthesis: This is a multi-component reaction that condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) or a primary amine to form an imidazole. researchgate.netyoutube.comacs.org By using 4,4'-oxydianiline as the primary amine component, it is possible to construct the bis-imidazole scaffold in a single synthetic operation from the core. The reaction typically proceeds in two stages: the formation of a diimine from the dicarbonyl and the amine, followed by condensation with the aldehyde. researchgate.net

Van Leusen Imidazole Synthesis: This method allows for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). researchgate.netbyjus.com An adaptation for the target molecule would involve the in-situ formation of a bis-aldimine from 4,4'-oxydianiline and an aldehyde. The subsequent cycloaddition with TosMIC, under basic conditions, would lead to the formation of the 1,4-disubstituted bis-imidazole rings after elimination of p-toluenesulfinic acid. researchgate.netnih.gov

Marckwald Synthesis: The Marckwald synthesis is a method for preparing imidazoles from α-aminoketones and a cyanate, isothiocyanate, or cyanamide. unacademy.combeilstein-journals.org For the synthesis of the target compound, one would require the bis(α-aminoketone) derivative of the oxybis(phenylene) core, which would then be cyclized.

Metal-Catalyzed N-Arylation: Modern synthetic chemistry offers powerful palladium- or copper-catalyzed N-arylation methods. wikipedia.orgnih.gov In this approach, imidazole itself can be coupled directly with a di-halogenated or di-triflated oxybis(phenylene) core. Palladium-catalyzed reactions, often employing specialized biaryl phosphine ligands, can achieve highly regioselective N1-arylation of the imidazole ring with aryl bromides, chlorides, or triflates. nih.gov Copper-catalyzed systems, which are a modern extension of the Ullmann reaction, are also effective, particularly for coupling with aryl iodides or bromides. quora.com

Summary of Imidazole Ring Formation Methods

| Method | Key Reactants | Reaction Type | Key Features |

| Debus-Radziszewski | 4,4'-Oxydianiline, 1,2-dicarbonyl, aldehyde | Multi-component condensation | One-pot synthesis from the core amine, forms substituted imidazoles. researchgate.netwikipedia.org |

| Van Leusen | 4,4'-Oxydianiline, aldehyde, TosMIC | Three-component cycloaddition | Forms 1,4-disubstituted imidazoles under mild conditions. researchgate.netlibretexts.org |

| Marckwald | Bis(α-aminoketone) derivative, cyanate/cyanamide | Cyclization | Builds the imidazole ring from a pre-functionalized core. unacademy.combeilstein-journals.org |

| Metal-Catalyzed N-Arylation | Oxybis(4,1-phenylene) dihalide/ditriflate, Imidazole | Cross-coupling | Direct coupling of imidazole to the core; high regioselectivity. nih.govwikipedia.orgquora.com |

Multi-Component Reaction Pathways in Bis-Imidazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a product that incorporates substantial portions of all the reactants. For the synthesis of a symmetric molecule like 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole), MCRs offer a significant advantage in terms of step economy and operational simplicity.

The Debus-Radziszewski and Van Leusen syntheses are inherently MCRs. researchgate.netresearchgate.net A plausible MCR pathway for the target molecule would involve the one-pot condensation of 4,4'-oxydianiline (1 equivalent), a 1,2-dicarbonyl compound like glyoxal (2 equivalents), and an aldehyde such as formaldehyde (2 equivalents) in the presence of a suitable catalyst. This approach directly assembles the two imidazole rings onto the diamine core in a single, convergent step. Similarly, a Van Leusen three-component reaction could be employed, reacting 4,4'-oxydianiline with two equivalents of an aldehyde and two equivalents of TosMIC. libretexts.org Such strategies are prized for their efficiency and ability to rapidly generate molecular complexity from simple starting materials.

Derivatization and Functionalization of the Core Scaffold

Further functionalization of the 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) scaffold can be achieved by targeting either the imidazole rings or the central phenylene units.

Functionalization of Imidazole Rings: The imidazole ring is susceptible to both electrophilic and nucleophilic attack, depending on the conditions.

Electrophilic Substitution: While the imidazole ring itself is electron-rich, N-arylation reduces its reactivity towards electrophiles compared to unsubstituted imidazole. Nonetheless, reactions like halogenation (e.g., with N-bromosuccinimide, NBS) can occur, typically at the C2 or C5 positions. byjus.com

Directed Lithiation: A powerful method for functionalization is directed metalation. The C2-proton of the imidazole ring is the most acidic and can be selectively removed by a strong base like n-butyllithium. acs.orgnih.gov The resulting lithiated species can then be quenched with a variety of electrophiles (e.g., alkyl halides, aldehydes, silyl chlorides) to introduce substituents specifically at the C2 position of each imidazole ring. acs.org

Functionalization of the Phenylene Rings: The two phenylene rings of the diaryl ether core can undergo electrophilic aromatic substitution. wikipedia.org The ether linkage is an ortho-, para-directing activating group. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to introduce substituents at the positions ortho to the ether oxygen. beilstein-journals.orgwikipedia.org The specific conditions would need to be carefully controlled to achieve mono- or di-substitution on each ring and to avoid undesired side reactions on the imidazole moieties.

Structural Elucidation and Advanced Spectroscopic Characterization of 1,1 Oxybis 4,1 Phenylene Bis 1h Imidazole and Its Derivatives

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole), both ¹H and ¹³C NMR would provide crucial data.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) rings and the phenylene rings. Due to the molecule's symmetry, the two phenylene rings and the two imidazole rings should be chemically equivalent, simplifying the spectrum. The protons on the phenylene rings, being adjacent to the ether oxygen and the imidazole nitrogen, would appear as doublets in the aromatic region. The three protons on each imidazole ring would also produce characteristic signals in the aromatic region.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Signals would be expected for the distinct carbons of the imidazole rings and the four unique carbons of the p-substituted phenylene rings.

The table below outlines the predicted chemical shifts (δ) for the primary nuclei in the molecule.

| Nucleus | Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | Imidazole C2-H | ~7.8 - 8.2 | Singlet |

| ¹H | Imidazole C4/5-H | ~7.2 - 7.6 | Multiplet/Singlets |

| ¹H | Phenylene (ortho to ether) | ~7.0 - 7.2 | Doublet |

| ¹H | Phenylene (ortho to imidazole) | ~7.4 - 7.7 | Doublet |

| ¹³C | Imidazole C2 | ~135 - 140 | |

| ¹³C | Imidazole C4/C5 | ~117 - 130 | |

| ¹³C | Phenylene C-O | ~155 - 160 | |

| ¹³C | Phenylene C-N | ~135 - 140 | |

| ¹³C | Phenylene C-H | ~120 - 125 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) would be expected to display several characteristic absorption bands confirming its key structural features.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching | Aromatic (Imidazole, Phenylene) | 3000 - 3150 |

| C=C stretching | Aromatic (Imidazole, Phenylene) | 1450 - 1600 |

| C=N stretching | Imidazole Ring | 1500 - 1580 |

| C-O-C stretching | Aryl Ether | 1200 - 1270 (asymmetric), 1000-1050 (symmetric) |

| C-H bending | p-disubstituted Phenylene | 810 - 850 |

The presence of a strong band around 1240 cm⁻¹ would be particularly indicative of the aryl ether linkage, a central feature of the molecule. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure. For 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) (molecular formula C₁₈H₁₄N₄O), the expected exact mass is 302.1168 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 302. Key fragmentation patterns could include cleavage of the ether bond or the C-N bonds connecting the imidazole and phenylene rings.

Crystallographic Analysis for Solid-State Architecture (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction (XRD) is the most definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

Although a specific crystal structure for 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) has not been reported in the Crystallography Open Database, analysis of similar structures allows for predictions of its solid-state architecture. iucr.orgnih.gov For instance, the central C-O-C bond angle of the diphenyl ether moiety is typically around 118-120°. The molecule would likely adopt a non-planar, twisted conformation. The dihedral angles between the mean planes of the phenylene rings and the attached imidazole rings would be a key structural parameter. In the crystal, intermolecular interactions such as C-H···N hydrogen bonds and π-stacking between the aromatic and heterocyclic rings would likely play a significant role in stabilizing the crystal lattice. iucr.org

The table below lists the key structural parameters that would be determined from a successful single-crystal XRD analysis.

| Parameter | Description | Expected/Illustrative Value |

| Crystal System | The symmetry system of the crystal lattice. | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | The specific symmetry group of the crystal. | To be determined (e.g., P2₁/c) |

| C-O-C angle | Bond angle of the central ether linkage. | ~118-120° |

| C-N bond length | Bond distance between phenylene and imidazole. | ~1.43 Å |

| Dihedral Angle | Twist angle between phenylene and imidazole planes. | To be determined |

| π-stacking distance | Perpendicular distance between parallel aromatic rings. | ~3.4 - 3.8 Å (if present) |

Conformational Analysis and Tautomerism Studies

Conformational Analysis

The 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) molecule possesses significant conformational flexibility, primarily due to the rotation around the two C-O bonds of the ether linkage. This flexibility allows the two phenyl-imidazole units to adopt various spatial orientations relative to one another. Conformational analysis, typically performed using computational methods such as Density Functional Theory (DFT), can predict the most stable, low-energy conformers of the molecule. researchgate.netsciforum.net These studies are crucial for understanding how the molecule's shape might influence its interactions in different environments. The key parameters in this analysis are the torsion angles that define the orientation of the phenylene rings with respect to the C-O-C plane.

Tautomerism Studies

Tautomerism describes the equilibrium between two or more interconverting structural isomers. The parent 1H-imidazole ring can exhibit prototropic tautomerism, where a proton shifts between the two nitrogen atoms. However, in 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole), the nitrogen atom at the 1-position of each imidazole ring is covalently bonded to a carbon atom of a phenylene ring. This substitution prevents the migration of a proton between the ring nitrogens. Consequently, the molecule is "locked" in a single tautomeric form and is not expected to exhibit the N1-H/N3-H tautomerism characteristic of unsubstituted imidazoles. nih.govnih.gov This structural rigidity simplifies its characterization as there is no equilibrium of tautomers to consider in solution.

Computational and Theoretical Investigations of 1,1 Oxybis 4,1 Phenylene Bis 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis)

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules. For 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole), Density Functional Theory (DFT) would be a suitable method to elucidate its properties.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. nih.govyoutube.comwikipedia.orgyoutube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) rings and the oxygen atom of the ether linkage, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the phenyl rings, suggesting these are the likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. ppor.az A smaller gap generally implies higher reactivity. Based on studies of similar conjugated systems, the HOMO-LUMO gap for this compound is expected to be in a range that suggests significant chemical stability. ppor.az

Below is a table of representative FMO data from computational studies on analogous compounds to illustrate the expected values.

| Compound/Fragment | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Diphenyl Ether (analogue) | DFT/B3LYP | -6.21 | -0.15 | 6.06 |

| 1,4-Di(1H-imidazol-1-yl)benzene (analogue) | DFT/B3LYP | -6.08 | -1.12 | 4.96 |

| 4,4',5,5'-tetraphenyl-1H,1'H-2,2'-biimidazole (analogue) | DFT/B3LYP | -5.79 | -1.98 | 3.81 |

This table presents illustrative data from computational studies on analogous compounds and molecular fragments to provide a reasonable estimation of the electronic properties of 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole).

Molecular Modeling of Intermolecular Interactions

The supramolecular architecture of 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) in the solid state would be governed by a variety of non-covalent interactions. Molecular modeling techniques, often complemented by crystallographic data, can provide detailed insights into these interactions.

Hydrogen Bonding: Although the imidazole rings are N-substituted, the C-H bonds on the imidazole and phenyl rings can act as weak hydrogen bond donors. The nitrogen atoms in the imidazole rings (specifically the N3 atom) are potential hydrogen bond acceptors. Therefore, a network of C-H···N interactions is expected to play a significant role in the crystal packing.

π-π Stacking: The aromatic phenyl and imidazole rings are capable of engaging in π-π stacking interactions. These interactions, which can be in a face-to-face or offset arrangement, would contribute significantly to the stabilization of the crystal lattice.

A Hirshfeld surface analysis of related imidazole-containing coordination compounds has shown that van der Waals interactions of the H···H type and H···C/C···H contacts, along with hydrogen bonds, are the main contributors to crystal packing. nih.gov A similar distribution of intermolecular contacts would be expected for the title compound.

Theoretical Studies on Reaction Mechanisms

Theoretical studies on the reaction mechanisms for the synthesis of 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) would likely focus on adaptations of established methods for imidazole and bis-imidazole synthesis.

One common route for the formation of N-aryl imidazoles is the Ullmann condensation, which involves the coupling of an imidazole with an aryl halide in the presence of a copper catalyst. Theoretical studies on this type of reaction often focus on the elucidation of the catalytic cycle, including the oxidative addition, ligand exchange, and reductive elimination steps.

Another plausible synthetic route is based on the Debus-Radziszewski imidazole synthesis, a multi-component reaction involving a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org In the context of the title compound, a diamine precursor, 4,4'-oxydianiline, could be envisioned to react with appropriate dicarbonyl and aldehyde synthons. Theoretical modeling of this reaction would aim to clarify the sequence of condensation and cyclization steps. The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), represents another potential pathway whose mechanism can be explored computationally. mdpi.com

Structure-Reactivity Relationships from a Theoretical Perspective

The relationship between the molecular structure of 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) and its reactivity can be rationalized from a theoretical standpoint by examining its electronic and steric features.

Influence of the Ether Linkage: The flexible ether linkage allows for a range of conformations, which can influence the molecule's ability to act as a ligand in coordination chemistry. The oxygen atom introduces a site of electron density and can also participate in hydrogen bonding. DFT studies on polybrominated diphenyl ethers have shown that the electronic properties are highly dependent on the substitution pattern, a principle that would also apply here. tandfonline.com

Role of the Imidazole Moieties: The imidazole rings are the primary sites of basicity and are expected to be the points of coordination with metal ions. The nitrogen atoms of the imidazole rings can also be quaternized to form imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes (NHCs), a class of important organocatalysts. The electronic properties of the imidazole rings, and thus their reactivity, would be modulated by the electron-donating character of the oxybis(phenylene) bridge.

Substituent Effects: Theoretical studies could systematically investigate the effect of adding various substituents to the phenyl or imidazole rings. Electron-donating groups would be expected to increase the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack. Conversely, electron-withdrawing groups would lower the energy of the LUMO, enhancing its susceptibility to reduction and nucleophilic attack. Such theoretical screenings are valuable in designing derivatives with tailored electronic and chemical properties for specific applications, such as in materials science or medicinal chemistry.

Coordination Chemistry of 1,1 Oxybis 4,1 Phenylene Bis 1h Imidazole

Ligand Design Principles and Coordination Modes of Bis-Imidazoles

The spacer unit is a critical determinant of the ligand's flexibility and the ultimate dimensionality of the coordination network. In 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole), the diphenyl ether spacer introduces a significant degree of conformational flexibility. The ether linkage allows for rotation of the phenylene rings, enabling the ligand to adopt various conformations, which in turn can lead to the formation of diverse and often unpredictable coordination polymer structures. The flexibility of such ligands is a double-edged sword; while it can result in novel topologies, it also presents a challenge in predicting the final structure.

The imidazole (B134444) rings serve as the primary coordination sites, with the nitrogen atoms (specifically the N3 atom) acting as Lewis bases to coordinate with metal ions. Bis-imidazole ligands can coordinate to metal centers in several modes:

Monodentate: Each imidazole ring coordinates to a different metal center, acting as a bridging ligand to form coordination polymers or discrete polynuclear complexes.

Chelating: Although less common for bis-imidazoles with rigid spacers, flexible ligands can potentially chelate to a single metal center, though this is often sterically hindered.

Bridging: This is the most common coordination mode, where the ligand links two metal centers, leading to the formation of one-, two-, or three-dimensional networks. The distance and orientation of the imidazole rings, dictated by the spacer, influence the connectivity and topology of these networks.

The phenylene groups in 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) also introduce the possibility of π-π stacking interactions, which can play a crucial role in stabilizing the resulting supramolecular structures.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) typically involves the reaction of the ligand with a metal salt in a suitable solvent or solvent mixture. Solvothermal and hydrothermal methods are commonly employed for the synthesis of coordination polymers and MOFs, as the elevated temperatures and pressures can facilitate the crystallization of extended structures.

While specific research detailing the synthesis and structural characterization of a wide range of metal complexes with 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) is not extensively documented in publicly available literature, we can infer potential structures based on related bis-imidazole ligands. For instance, a closely related triazole ligand, 1,1'-(oxybis(1,4-phenylene))-bis(1H-1,2,4-triazole), has been used to synthesize a one-dimensional coordination polymer with copper(II). In this structure, the ligand bridges copper centers, which are also coordinated to formate (B1220265) anions and water molecules. This suggests that 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) is likely to form similar bridged structures.

Table 1: Expected Coordination Geometries in Metal Complexes of Bis-Imidazole Ligands

| Metal Ion | Typical Coordination Number | Common Geometries |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |

| Zn(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral |

| Cd(II) | 6, 7 | Octahedral, Pentagonal Bipyramidal |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

Formation and Topological Analysis of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole)

The flexible nature of 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) makes it a promising candidate for the construction of coordination polymers and MOFs with interesting topologies. The ability of the ligand to adopt various conformations allows for the formation of diverse network structures, ranging from simple 1D chains to complex 3D frameworks.

The final topology of the coordination polymer is influenced by several factors, including:

The coordination geometry of the metal ion.

The conformation of the flexible ligand.

The nature of the counter-anions or co-ligands.

The reaction conditions (e.g., temperature, solvent, pH).

Topological analysis is a powerful tool used to simplify and classify the complex structures of coordination polymers and MOFs. It involves reducing the structure to a set of nodes (metal centers or clusters) and linkers (organic ligands). The resulting network can then be described by a Schläfli symbol, which denotes the number and size of the rings that meet at a given node.

For flexible bis-imidazole ligands, the resulting topologies can be quite varied. For instance, with different metal ions and auxiliary ligands, similar bis-imidazole linkers have been shown to form networks with topologies such as sql (square lattice), dia (diamondoid), and pcu (primitive cubic). Given the structural similarities, it is plausible that 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) could also form coordination polymers exhibiting these and other complex topologies. The interplay between the flexible ligand and the coordination preferences of the metal ion is key to determining the final framework.

Catalytic Applications of Coordination Compounds Derived from 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole)

Metal-organic frameworks and coordination polymers are increasingly being investigated for their potential applications in heterogeneous catalysis. The porous nature of these materials, combined with the presence of catalytically active metal centers, makes them attractive alternatives to traditional homogeneous catalysts.

While specific catalytic applications of coordination compounds derived from 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) are not well-documented, the general field of MOF catalysis provides a framework for potential applications. The imidazole groups of the ligand can coordinate to various transition metals that are known to be catalytically active.

Potential catalytic applications could include:

Oxidation reactions: Metal complexes of iron, copper, and cobalt are known to catalyze various oxidation reactions.

Reduction reactions: Palladium or platinum-containing MOFs could be used for hydrogenation reactions.

Lewis acid catalysis: The metal nodes within the MOF can act as Lewis acid sites to catalyze reactions such as Friedel-Crafts alkylations or aldol (B89426) condensations.

Photocatalysis: If the ligand or metal center is photoactive, the resulting MOF could be used for photocatalytic degradation of pollutants or in organic synthesis.

The catalytic activity and selectivity of these materials would be highly dependent on the nature of the metal center, the accessibility of the active sites within the porous framework, and the stability of the material under the reaction conditions. Further research is needed to explore and develop the catalytic potential of coordination compounds derived from 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole).

Applications of 1,1 Oxybis 4,1 Phenylene Bis 1h Imidazole in Advanced Materials Science

Role as a Monomer in Polymer Synthesis

1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) can function as a monomer in the synthesis of various polymers, particularly high-performance polymers such as polyimides. The diamine derivative of this compound, where amino groups are attached to the phenylene rings, is a key precursor for polymerization reactions. These diamines can be reacted with various dianhydrides through a two-step polycondensation process to yield polyimides.

The synthesis of these polyimides typically involves the initial formation of a poly(amic acid) precursor, which is then chemically or thermally imidized to form the final polyimide. The incorporation of the flexible ether linkage and the bulky imidazole (B134444) groups into the polymer backbone disrupts chain packing and can lead to enhanced solubility and processability of the resulting polyimides, a significant advantage over many conventional aromatic polyimides which are often intractable.

A series of polyimides have been synthesized using triphenyl imidazole-containing diamines with different dianhydrides. The resulting polymers have demonstrated excellent thermal stability and solubility in common organic solvents. For instance, polyimides prepared from diamines containing triphenyl imidazole moieties and various dianhydrides, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), pyromellitic dianhydride (PMDA), and 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), have shown high glass transition temperatures (Tg) around 300 °C. nih.gov

Integration into Functional Polymeric Architectures

The integration of 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) into polymeric architectures is driven by the desire to impart specific functionalities to the final material. The imidazole groups can act as proton acceptors or donors, making the resulting polymers suitable for applications in proton exchange membranes for fuel cells. Furthermore, the nitrogen atoms in the imidazole rings can coordinate with metal ions, allowing for the creation of polymer-metal complexes with catalytic or sensing properties.

Development of Optoelectronic Materials

The unique electronic properties of the imidazole ring make 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) a candidate for the development of optoelectronic materials. Polymers incorporating this moiety can exhibit interesting photophysical properties, such as fluorescence. The conjugated system of the imidazole and phenylene rings can be tailored to absorb and emit light at specific wavelengths.

Research on triphenyl imidazole-containing polyimides has shown that these materials can exhibit blue luminescence in solution. rsc.org The photoluminescence color of the polyimide films can be tuned by the choice of dianhydride used in the polymerization. For example, polyimide films derived from CBDA have been reported to show photoluminescence in the blue region of the CIE 1931 spectrum. rsc.org This suggests the potential for these materials to be used in applications such as organic light-emitting diodes (OLEDs). The introduction of bulky triphenyl imidazole groups can also prevent fluorescence quenching in the solid state, which is a common issue in luminescent polymers.

| Polymer System | Emission Color (Film) | Emission Color (Solution) |

| CBDA-based Polyimide | Blue | Blue |

| PMDA-based Polyimide | Black or weak yellow | Blue |

| 6FDA-based Polyimide | Black or weak yellow | Blue |

Sensor Technology and Chemo/Biosensor Applications

The nitrogen atoms in the imidazole rings of 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) can act as binding sites for various analytes, making polymers derived from this monomer promising candidates for sensor applications. These polymers can be designed to exhibit a change in their optical or electrical properties upon interaction with a target molecule or ion.

For instance, imidazole-functionalized polymers have been explored as chemosensors for the detection of metal ions. The coordination of a metal ion to the imidazole units can lead to a quenching or enhancement of the polymer's fluorescence, providing a detectable signal. While specific studies on 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) in this area are limited, the principle has been demonstrated with other imidazole-containing polymers. For example, imidazole-based fluorescent probes have been developed for the selective detection of Ag+ in aqueous solutions. researchgate.net

Surface Adsorption and Interface Chemistry

The surface properties of materials are critical for many applications, and the incorporation of 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) into polymers can influence their surface adsorption and interface chemistry. The presence of polar imidazole groups can increase the surface energy and wettability of polyimide films. semanticscholar.org

Surface treatments, such as plasma exposure, can be used to further modify the surface chemistry of these polyimide films. semanticscholar.org Such treatments can introduce functional groups like hydroxyl and carboxyl groups, which can enhance adhesion to other materials. semanticscholar.org The ability to tailor the surface properties of these polymers is important for their integration into multilayer devices and composites. While direct studies on the surface adsorption of 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) are not widely available, research on similar polyimide films provides insights into their potential behavior.

| Treatment | Effect on Polyimide Surface |

| Oxygen Plasma | Increased concentration of C-O and C=O bonds, potential imide ring opening. |

| Alkaline Solutions | Opening of the imide ring. |

| Amine Solutions | Promotion of metal adhesion. |

Emerging Research Directions and Future Perspectives for 1,1 Oxybis 4,1 Phenylene Bis 1h Imidazole Chemistry

Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly pivotal in the synthesis of novel compounds, aiming to reduce environmental impact and enhance efficiency. wjbphs.com For 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole), future research will likely focus on developing more sustainable and environmentally friendly synthetic methodologies, moving away from traditional methods that may involve harsh reaction conditions or hazardous solvents.

Emerging green synthesis strategies that could be applied include microwave-assisted synthesis and solvent-free reactions. Microwave-assisted methods have been shown to significantly accelerate the synthesis of various imidazole (B134444) derivatives, often leading to higher yields in shorter reaction times. beilstein-journals.orgjetir.org For instance, the Debus-Radziszewski imidazole synthesis, a classic method for preparing imidazoles, can be adapted for microwave irradiation in the presence of a catalyst like glacial acetic acid under solvent-free conditions. jetir.org The application of such one-pot syntheses could offer a more efficient route to 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole). nih.gov

Solvent-free synthesis is another promising green approach. rsc.org Reactions of o-phenylenediamines with ketones under solvent- and catalyst-free conditions have been developed for the preparation of related heterocyclic compounds. rsc.org Exploring similar pathways for the synthesis of the target molecule could minimize the use of volatile organic compounds, thereby reducing environmental pollution. google.com The use of reusable catalysts, such as zeolites, in the synthesis of substituted imidazoles also represents a sustainable approach that could be adapted. rsc.org

Table 1: Potential Green Synthesis Strategies for 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole)

| Synthesis Strategy | Potential Advantages | Relevant Research on Analogous Compounds |

|---|---|---|

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced energy consumption. | Synthesis of 2,4,5-triphenyl imidazoles. jetir.org |

| Solvent-Free Synthesis | Reduced use of hazardous solvents, minimized waste, simplified purification. | Preparation of dihydrobenzimidazoles. rsc.org |

| Reusable Catalysts | Lower catalyst loading, catalyst recycling, reduced cost. | Use of ZSM-11 zeolite for tetrasubstituted imidazoles. rsc.org |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, improved yields, shorter reaction times. | Synthesis of 2,4,5-trisubstituted-1H-imidazole derivatives. semanticscholar.org |

Advanced Spectroscopic Probes and Characterization Techniques

A thorough understanding of the structure-property relationships of 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) is crucial for its application in advanced materials. Future research will undoubtedly leverage a suite of advanced spectroscopic and characterization techniques to elucidate its electronic, photophysical, and structural properties.

Imidazole-based compounds are known to exhibit interesting photophysical properties, including fluorescence, which can be sensitive to their local environment. rsc.org This makes them promising candidates for the development of fluorescent probes. bohrium.com Detailed spectroscopic studies, including UV-Vis absorption and fluorescence spectroscopy, will be essential to characterize the photoluminescent behavior of 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole). researchgate.net The influence of solvents with varying polarities on its emission spectra could reveal insights into its excited-state properties. acs.org

In addition to standard characterization techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, more advanced methods will provide deeper insights. ktu.edu.tr For instance, solid-state NMR could be employed to understand the molecular arrangement in the solid state. Time-resolved fluorescence spectroscopy can be used to study the excited-state dynamics, which is crucial for applications in sensing and optoelectronics.

Table 2: Advanced Spectroscopic and Characterization Techniques

| Technique | Information Gained | Relevance to the Compound |

|---|---|---|

| Fluorescence Spectroscopy | Emission and excitation spectra, quantum yield, solvatochromism. | Potential for use as a fluorescent sensor. researchgate.net |

| Time-Resolved Spectroscopy | Excited-state lifetime and dynamics. | Understanding of photophysical processes for optoelectronic applications. |

| Solid-State NMR | Molecular structure and packing in the solid state. | Elucidation of crystal structure and intermolecular interactions. |

| X-ray Crystallography | Precise three-dimensional molecular structure. | Confirmation of molecular geometry and bonding. |

Rational Design of Next-Generation Materials

The unique molecular architecture of 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) makes it an excellent building block for the rational design of next-generation materials with tailored properties. The imidazole moieties can act as ligands for metal ions, paving the way for the construction of coordination polymers and metal-organic frameworks (MOFs). cymitquimica.com

The flexibility of the ether linkage combined with the rigidity of the phenylene rings allows for the formation of diverse network topologies in MOFs. cd-bioparticles.net These materials could be designed to have specific pore sizes and functionalities for applications in gas storage, separation, and catalysis. nih.gov Imidazole-functionalized MOFs have already shown promise as heterogeneous catalysts and for the fluorometric sensing of various analytes. nih.govresearchgate.net

Furthermore, the bis-imidazole structure can be incorporated into the backbone of high-performance polymers. The introduction of this moiety could enhance thermal stability, and mechanical properties, and introduce specific functionalities such as ion conductivity or photoresponsiveness. The rational design of such polymers would involve computational modeling to predict their properties before synthesis, accelerating the discovery of new materials.

Table 3: Potential Next-Generation Materials

| Material Class | Potential Properties and Applications | Design Principle |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | High porosity, catalytic activity, sensing capabilities. | Coordination of imidazole nitrogen atoms to metal centers. cymitquimica.com |

| High-Performance Polymers | Enhanced thermal stability, specific functionalities. | Incorporation of the bis-imidazole unit into polymer backbones. |

| Coordination Polymers | Diverse structural motifs, interesting magnetic or optical properties. | Self-assembly of the ligand with various metal ions. |

Integration with Nanotechnology and Hybrid Systems

The integration of 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) with nanotechnology opens up new avenues for the creation of advanced hybrid systems. The imidazole groups can act as effective capping agents or surface ligands for metal nanoparticles, allowing for the tuning of their stability, solubility, and catalytic activity.

For instance, imidazole-functionalized ligands have been used to modify the surface of metal nanocrystals for applications in selective electrochemical CO2 reduction. rsc.org By anchoring 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole) onto the surface of nanoparticles, it may be possible to create hybrid materials with enhanced catalytic performance or sensing capabilities.

Furthermore, this compound could be used as a structural component in the formation of nanocomposites. By incorporating it into a polymer matrix along with nanofillers such as graphene or carbon nanotubes, it may be possible to develop materials with improved mechanical strength, electrical conductivity, and thermal stability. The imidazole units could also facilitate non-covalent interactions with the nanofillers, leading to better dispersion and interfacial adhesion.

Q & A

Q. What are the standard synthetic routes for 1,1'-(Oxybis(4,1-phenylene))bis(1H-imidazole)?

The compound is typically synthesized via condensation reactions between aromatic diamines and dicarboxylic acids or aldehydes. For example, reacting 1,2-diaminobenzene with 4,4′-dicarboxydiphenyl ether under reflux conditions in polar solvents (e.g., DMSO or acetonitrile) yields bis-imidazole derivatives. Recrystallization from acetonitrile is commonly used to isolate the product, with yields around 63% . Similar methods involve cyclocondensation of 4,4′-oxy-dibenzaldehyde with diimines, forming phenanthroimidazole-linked derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm imidazole proton environments (e.g., δ 12.85 ppm for NH groups) and aromatic connectivity .

- IR spectroscopy : Identifies NH stretching (~3200 cm⁻¹) and C=N/C-O-C vibrations (~1600–1200 cm⁻¹) .

- UV-Vis/Raman spectroscopy : Detects π→π* transitions in the aromatic system (~250–300 nm) .

- SEM/XRD : For crystallinity and morphology analysis .

Q. What role does this compound play in coordination polymers or MOFs?

The bis-imidazole moiety acts as a rigid, nitrogen-donor ligand , facilitating the formation of 2D or 3D coordination networks with transition metals (e.g., Zn²⁺, Ni²⁺). Steric hindrance from the oxybis(phenylene) spacer influences topology; for example, bulky substituents can prevent interpenetration in MOFs .

Advanced Research Questions

Q. How can DFT calculations complement experimental data in analyzing structural and electronic properties?

Density Functional Theory (DFT) with the B3LYP/6-311G++(d,p) basis set predicts optimized geometries, vibrational frequencies, and NMR chemical shifts. For example, DFT-derived NH stretching frequencies (IR) and aromatic proton shifts (NMR) show <5% deviation from experimental data, validating conformational stability . HOMO-LUMO gaps (~4–5 eV) computed via DFT also correlate with electrochemical behavior in related bis-imidazoles .

Q. How do structural modifications (e.g., substituents, spacer length) influence its performance as a ligand?

- Electron-withdrawing groups (e.g., -F) enhance ligand rigidity, improving metal-binding affinity .

- Steric hindrance from methyl or phenyl groups can alter coordination geometry. For instance, tetramethyl-substituted derivatives form non-interpenetrated 3D networks, whereas unsubstituted analogs yield interpenetrated structures .

- Longer spacers (e.g., biphenyl vs. diphenyl ether) increase porosity in MOFs but reduce thermal stability .

Q. What strategies optimize synthesis yield in multi-step reactions?

- Solvent selection : High-boiling polar solvents (e.g., DMF) improve reaction homogeneity .

- Catalyst use : Acidic catalysts (e.g., NH₄OAc) accelerate imine formation in cyclocondensation .

- Temperature control : Reflux at 120–140°C minimizes side products like oligomers .

- Purification : Gradient recrystallization (e.g., acetonitrile → ethanol) enhances purity to >95% .

Q. How can discrepancies in NMR or crystallographic data across studies be resolved?

- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift NH proton signals by 0.5–1.0 ppm .

- Polymorphism : Crystallization conditions (e.g., cooling rate) may produce different crystal phases, altering XRD patterns .

- Dynamic NMR : Variable-temperature studies distinguish conformational equilibria (e.g., imidazole ring flipping) .

Q. What methodologies validate corrosion inhibition mechanisms in related bis-imidazole derivatives?

- Electrochemical impedance spectroscopy (EIS) : Quantifies charge-transfer resistance (Rₐₜ) to assess inhibitor efficiency (>90% at 1 mM) .

- Langmuir isotherm modeling : Confirms monolayer adsorption on metal surfaces (R² > 0.99) .

- DFT-based parameters : Higher HOMO energy (-5.2 eV) and lower LUMO (-1.8 eV) correlate with electron donation to metal surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.